molecular formula C8H10ClF3N2 B8219758 Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride

Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride

Cat. No.: B8219758
M. Wt: 226.62 g/mol
InChI Key: QOVFJUOLZDITAM-UHFFFAOYSA-N
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Description

Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride typically involves the reaction of 6-(trifluoromethyl)pyridine-2-carbaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to maximize yield and purity. The final product is often purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Similar Compounds

    2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine hydrochloride: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

    6-(Trifluoromethyl)pyridin-2-ylamine: Lacks the methyl group attached to the nitrogen atom.

Uniqueness

Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the methylamine moiety. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications.

Properties

IUPAC Name

N-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c1-12-5-6-3-2-4-7(13-6)8(9,10)11;/h2-4,12H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVFJUOLZDITAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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